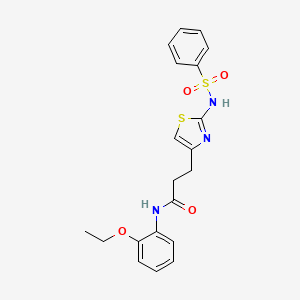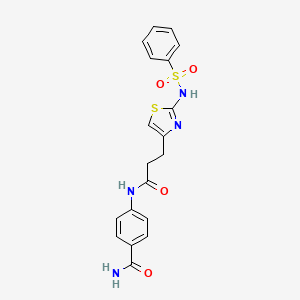
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide
Descripción general
Descripción
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MPTP belongs to the class of thiazole-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is not fully understood. However, studies have suggested that N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide exerts its biological effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt pathways. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammatory response and cell survival. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide also inhibits the activation of MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis. Furthermore, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to activate PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to possess various biochemical and physiological effects. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In addition, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has several advantages for lab experiments. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is a relatively stable compound and can be easily synthesized in large quantities. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is also soluble in both water and organic solvents, making it easy to use in various experimental setups. However, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has some limitations for lab experiments. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in some experimental setups. In addition, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to exhibit some degree of non-specific binding, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide. One direction is to further investigate the mechanism of action of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide and its signaling pathways. Another direction is to explore the potential therapeutic applications of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, future research can focus on the development of novel derivatives of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide with improved potency and selectivity. Finally, future research can explore the potential use of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide as a diagnostic tool for various diseases.
Conclusion
In conclusion, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, also known as N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, is a thiazole-based compound that has been extensively studied for its potential therapeutic applications in various diseases. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide exhibits anti-tumor, anti-inflammatory, and neuroprotective effects by modulating various signaling pathways. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has several advantages for lab experiments, but also has some limitations. Future research can focus on the mechanism of action of N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, its therapeutic applications, and the development of novel derivatives.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In addition, N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-17-10-6-5-9-16(17)21-18(23)12-11-14-13-27-19(20-14)22-28(24,25)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIGAJUZNBDROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3205080.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205114.png)
![5-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3205125.png)

![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B3205149.png)
![3-Cyclopropyl-6-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3205155.png)



![1-(4-((4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3205178.png)

![3-Cyclopropyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3205188.png)
![3-Cyclopropyl-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3205196.png)